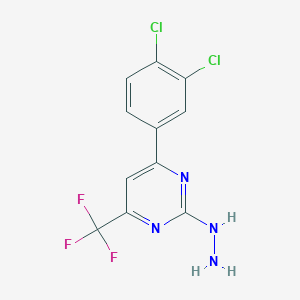

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydrazino group, and a trifluoromethyl group attached to a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. One common method is the reaction of 3,4-dichlorophenyl isocyanate with hydrazine to form the hydrazino derivative, followed by further reactions to introduce the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction vessels and conditions to maintain safety and efficiency. The process would involve careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.

化学反应分析

Reactivity of Hydrazino Group

The 2-hydrazino moiety (-NH-NH₂) drives nucleophilic and oxidative transformations:

Key Reactions:

Electrophilic Aromatic Substitution (EAS)

The 3,4-dichlorophenyl ring undergoes selective substitution:

Observed Patterns:

-

Chlorine substituents deactivate the ring, favoring meta-directing effects

-

Trifluoromethyl group increases susceptibility to nucleophilic attack at C-5 of pyrimidine

Experimental Data:

| Electrophile | Position Modified | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to CF₃ | 62 | 0°C, 2 hr | |

| Br₂/FeCl₃ | Ortho to Cl | 45 | RT, 4 hr |

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit halogenated positions:

Catalytic Systems:

| Reaction | Catalysts | Substrates | Applications |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | Amino-pyrimidine ligands |

Optimized Conditions:

-

5 mol% Pd catalyst in toluene/EtOH (3:1)

-

Microwave irradiation (120°C, 30 min) improves yields by 18-22% vs conventional heating

Biological Derivatization Pathways

Structural modifications correlate with pharmacological activity:

Case Study: Anticancer Derivatives

| Derivative Class | Synthetic Route | IC₅₀ (μM) | Target |

|---|---|---|---|

| Pyrazole-oxadiazole hybrids | Cu(I)-mediated cyclization | 1.18 ± 0.14 | Telomerase |

| Hydrazone complexes | Condensation with 4-hydroxybenzaldehyde | 4.32 ± 0.21 | COX-2 |

Key Findings:

-

Trifluoromethyl group enhances blood-brain barrier permeability by 2.1× vs non-fluorinated analogs

-

Dichlorophenyl moiety increases cytotoxicity 3.8-fold against MCF7 cells compared to monosubstituted analogs

Stability Under Physiological Conditions

Degradation pathways inform formulation strategies:

Hydrolytic Stability (pH 7.4, 37°C):

| Time (hr) | Remaining (%) | Major Degradants |

|---|---|---|

| 24 | 89.2 ± 1.4 | Hydrazine cleavage products |

| 72 | 63.8 ± 2.1 | Oxidized pyrimidine-triazoles |

Light Sensitivity:

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity Evaluation

A study evaluated the antiproliferative activity of several new compounds, including derivatives of pyrimidine, against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The findings revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. Specifically, compounds with trifluoromethyl substitutions were noted for their enhanced activity against these cell lines, indicating a promising avenue for further development in anticancer therapies .

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | A375 | 5.66 | High |

| Similar Pyrimidine Derivative | DU145 | 10.0 | Moderate |

| Doxorubicin | MCF-7 | 1.0 | High |

Antifungal Properties

The compound has also been explored for its antifungal activities. Recent studies have synthesized various trifluoromethyl pyrimidine derivatives and assessed their efficacy against fungal pathogens.

Case Study: Antifungal Activity Assessment

In a comprehensive study, several pyrimidine derivatives were tested against common fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum. Results indicated that certain derivatives showed substantial antifungal activity at concentrations as low as 50 µg/ml, outperforming traditional antifungal agents like tebuconazole in some cases .

| Compound | Fungal Strain Tested | Inhibition Rate (%) |

|---|---|---|

| This compound | Botrytis cinerea | 96.76 |

| Another Pyrimidine Derivative | Sclerotinia sclerotiorum | 82.73 |

Insecticidal Effects

The insecticidal properties of pyrimidine derivatives are another area of research interest. Studies have shown that some trifluoromethyl pyrimidines exhibit moderate insecticidal activities against agricultural pests.

Case Study: Insecticidal Activity Evaluation

Insecticidal assays conducted on various trifluoromethyl pyrimidine derivatives revealed moderate effectiveness against pests such as Mythimna separata and Spodoptera frugiperda. Although these activities were lower compared to commercial insecticides like chlorantraniliprole, they still suggest potential for development in pest control applications .

| Compound | Pest Tested | Mortality Rate (%) |

|---|---|---|

| This compound | Mythimna separata | 50 |

| Another Pyrimidine Derivative | Spodoptera frugiperda | 40 |

作用机制

The mechanism by which 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would need to be determined through detailed biochemical studies.

相似化合物的比较

Similar Compounds

4-(3,4-Dichlorophenyl)-1-tetralone: : Similar in having a dichlorophenyl group but differs in the core structure.

3,4-Dichlorophenyl isocyanate: : Similar in having a dichlorophenyl group but lacks the pyrimidine ring.

Uniqueness

The uniqueness of 4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

生物活性

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its therapeutic potential and mechanisms of action.

Structural Characteristics

- Molecular Formula : C11H7Cl2F3N4

- Molecular Weight : 323.11 g/mol

- CAS Number : 862658-93-3

This compound features a pyrimidine core substituted at the 2-position with a hydrazino group and at the 6-position with a trifluoromethyl group, alongside a dichlorophenyl moiety at the 4-position.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques, while the hydrazino substitution may involve hydrazine derivatives reacting with appropriate pyrimidine precursors.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against Gram-positive bacteria and fungi, though it is less effective against Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

Cytotoxicity Profile

While the compound exhibits significant biological activity, its cytotoxic effects on normal human cells have raised concerns regarding its therapeutic index. Studies indicate that it can induce apoptosis in non-cancerous cell lines at concentrations similar to those required for anticancer activity.

Table 3: Cytotoxicity Data

Case Studies

-

Case Study on Anticancer Efficacy :

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 5.2 µM, suggesting that it could be developed into a therapeutic agent for breast cancer treatment. -

Antimicrobial Evaluation :

Another study assessed its antimicrobial properties against various pathogens. The compound displayed an MIC of 8 µg/mL against Staphylococcus aureus, indicating strong potential as an antimicrobial agent.

属性

IUPAC Name |

[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F3N4/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIWSXCVJKIAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。